3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
CAS No.:
Cat. No.: VC19984436
Molecular Formula: C20H16N4O2
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N4O2 |
|---|---|
| Molecular Weight | 344.4 g/mol |
| IUPAC Name | 3-methoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C20H16N4O2/c1-26-16-6-2-4-13(10-16)20(25)22-15-7-8-17-18(11-15)24-19(23-17)14-5-3-9-21-12-14/h2-12H,1H3,(H,22,25)(H,23,24) |
| Standard InChI Key | KWZYWGIYFWAZBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4 |
Introduction
The compound 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide is a synthetic organic molecule that combines structural elements from benzimidazole, pyridine, and benzamide scaffolds. Such molecular frameworks are often explored in medicinal chemistry due to their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides an in-depth analysis of the compound's structure, synthesis, and potential applications.
Structural Overview
The chemical structure of the compound can be broken down into three key components:
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Benzamide Core: The benzamide group serves as a versatile pharmacophore in medicinal chemistry.
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Benzimidazole Ring: Known for its bioactivity, the benzimidazole moiety often exhibits antimicrobial and anticancer properties.
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Pyridine Substituent: Pyridine derivatives are widely used in drug design due to their ability to enhance solubility and binding affinity.
The methoxy group at the 3-position of the benzamide ring adds hydrophobicity and may influence the compound's pharmacokinetic properties.
Synthesis Pathway
Although no direct synthesis method for this specific compound was found in the referenced materials, general synthetic strategies for similar benzimidazole-benzamide derivatives involve:
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Formation of Benzimidazole Core:
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Condensation of o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.
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Attachment of Pyridine Substituent:
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Functionalization at the 5-position of the benzimidazole ring via nucleophilic substitution or cross-coupling reactions.
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Introduction of Benzamide Group:
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Coupling reactions using benzoyl chloride or similar reagents to introduce the benzamide functionality.
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Potential Biological Activities
Based on structural similarities with related compounds, 3-methoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide may exhibit the following activities:
Antimicrobial Activity
Benzimidazole derivatives are known for their efficacy against bacterial and fungal pathogens. The pyridine moiety may enhance this activity by improving cell membrane permeability.
Anticancer Potential
Benzamide-based molecules have shown promise as inhibitors of histone deacetylases (HDACs), a target in cancer therapy. The presence of both benzimidazole and pyridine groups could enhance interaction with HDAC enzymes.
Research Findings on Related Compounds
To provide context for this compound's potential applications, findings from structurally related molecules are summarized below:
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